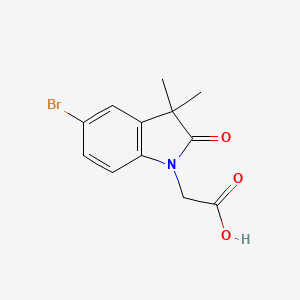

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

説明

Historical Context and Classification in Oxoindolin Chemistry

The development of this compound is deeply rooted in the historical evolution of indole chemistry, which began with the discovery of isatin in 1840 by Otto Linné Erdman and Auguste Laurent. Isatin, also known as tribulin, was first obtained as an oxidation product of indigo dye using nitric acid and chromic acids, establishing the foundation for what would become an extensive family of indolinone derivatives. The systematic study of 2-indolinone nucleus compounds gained significant momentum in the late 20th and early 21st centuries, as researchers recognized their promising heterocyclic core structure for medicinal chemistry applications.

The classification of this compound within oxoindolin chemistry places it among the substituted indolin-2-one derivatives, specifically as a nitrogen-alkylated variant with halogen substitution at the 5-position. This compound belongs to the broader category of indoline-2,3-dione derivatives that have demonstrated numerous biological activities including antimicrobial, antioxidant, antiviral, antitubercular, and anticancer properties. The historical significance of this compound class is underscored by the development of pharmaceutical agents such as sunitinib, which contains related indolinone structural features and has been approved by regulatory authorities as a receptor tyrosine kinase inhibitor.

The evolution of oxoindolin chemistry has been characterized by systematic modifications of the basic indole scaffold, leading to the development of numerous derivatives with enhanced biological activities. The introduction of bromine substitution at specific positions, combined with dimethyl groups and carboxylic acid functionalities, represents a sophisticated approach to structure-activity relationship optimization that has emerged from decades of research in this field.

Chemical Identity and Nomenclature

This compound is definitively characterized by its Chemical Abstracts Service registry number 1263213-64-4, which provides unique identification within chemical databases. The compound possesses a molecular formula of C₁₂H₁₂BrNO₃ and exhibits a molecular weight of 298.13 grams per mole. The systematic nomenclature reflects the complex structural features of this heterocyclic compound, incorporating multiple functional groups and substituents that define its chemical behavior and potential applications.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1(C)C2=C(C=CC(=C2)Br)N(CC(=O)O)C1=O, which provides a precise description of the molecular connectivity. This notation reveals the presence of the brominated benzene ring fused to the lactam functionality, along with the distinctive dimethyl substitution pattern and the pendant acetic acid group.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1263213-64-4 |

| Molecular Formula | C₁₂H₁₂BrNO₃ |

| Molecular Weight | 298.13 g/mol |

| Systematic Name | 2-(5-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid |

| Topological Polar Surface Area | 57.61 Ų |

| Logarithmic Partition Coefficient | 2.1579 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

The nomenclature systematically describes the structural features: the "5-bromo" designation indicates halogen substitution at the benzene ring, "3,3-dimethyl" refers to the geminal dimethyl substitution at the carbon adjacent to the carbonyl group, "2-oxoindolin" describes the lactam core structure, and "acetic acid" indicates the carboxylic acid substituent attached to the nitrogen atom.

Position within the Oxoindolin Derivative Family

This compound occupies a specialized position within the extensive family of oxoindolin derivatives, representing a multiply-substituted variant that combines several structural modifications known to enhance biological activity. The compound can be classified as belonging to the nitrogen-substituted indolin-2-one subfamily, which has gained prominence in pharmaceutical research due to the enhanced pharmacokinetic properties and biological activities associated with nitrogen alkylation.

Within the broader context of indolinone chemistry, this compound represents an evolution from simple isatin derivatives toward more complex, functionalized molecules designed for specific biological targets. The presence of the 5-bromo substituent places it among halogenated indolinone derivatives, which have demonstrated enhanced biological activities compared to their non-halogenated counterparts. Research has shown that bromine substitution at the 5-position frequently results in improved potency in various biological assays, making this structural feature particularly valuable in medicinal chemistry applications.

The compound's relationship to other members of the oxoindolin family can be understood through structure-activity relationship studies that have demonstrated the importance of specific substitution patterns. The geminal dimethyl groups at the 3-position provide steric bulk that can influence molecular conformation and binding interactions, while the carboxylic acid functionality offers opportunities for additional hydrogen bonding and ionic interactions with biological targets.

Comparative analysis with related compounds in the literature reveals that this compound shares structural similarities with other biologically active indolinone derivatives that have been investigated as anticancer agents and enzyme inhibitors. The specific combination of substituents present in this compound represents a unique structural profile that distinguishes it from simpler indolinone derivatives while maintaining the essential pharmacophoric features associated with biological activity.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of an important class of bioactive compounds. Indolinone derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating the ability to interact with multiple biological targets and exhibit diverse pharmacological activities. The compound's structural complexity makes it particularly valuable for understanding structure-activity relationships in heterocyclic systems.

Research into indolinone derivatives has revealed their importance as receptor tyrosine kinase inhibitors, a class of therapeutic targets that play crucial roles in cancer development and progression. The 2-indolinone nucleus has been identified as a critical structural element in several clinically approved anticancer drugs, establishing the pharmacological relevance of this heterocyclic system. Studies have demonstrated that specific substitution patterns, including halogenation and nitrogen alkylation, can significantly enhance the biological activity of these compounds.

The compound serves as an important model system for investigating the chemical reactivity and synthetic accessibility of multiply-substituted indolinone derivatives. The presence of multiple functional groups, including the brominated aromatic ring, the lactam carbonyl, and the carboxylic acid functionality, provides numerous opportunities for further chemical modification and derivatization. This structural versatility makes the compound valuable for synthetic methodology development and the exploration of novel chemical transformations.

Table 2: Research Applications of this compound

| Application Area | Significance | Research Focus |

|---|---|---|

| Medicinal Chemistry | Potential anticancer activity | Receptor tyrosine kinase inhibition |

| Synthetic Methodology | Complex heterocycle synthesis | Multi-step synthetic routes |

| Structure-Activity Studies | Substitution pattern effects | Biological activity optimization |

| Chemical Biology | Protein-ligand interactions | Molecular recognition studies |

| Drug Development | Lead compound identification | Pharmaceutical intermediate synthesis |

Current Research Landscape and Academic Literature

The current research landscape surrounding this compound reflects the broader scientific interest in indolinone derivatives as pharmaceutically relevant compounds. Recent publications have highlighted the continued investigation of substituted indolinone compounds as potential therapeutic agents, with particular emphasis on their anticancer properties and mechanism of action studies. The academic literature demonstrates a growing understanding of how specific structural modifications, such as halogenation and nitrogen substitution, influence biological activity and selectivity.

Contemporary research efforts have focused on developing novel synthetic methodologies for preparing complex indolinone derivatives, including compounds with multiple substituents like this compound. These studies have contributed to a better understanding of the chemical reactivity of indolinone systems and have led to the development of more efficient synthetic routes for accessing these important compounds. Molecular modeling studies have provided insights into the three-dimensional structure and conformational preferences of these molecules, contributing to rational drug design efforts.

The literature reveals significant interest in the biological evaluation of indolinone derivatives, with numerous studies reporting on their anticancer, antimicrobial, and enzyme inhibitory activities. Recent investigations have employed advanced biological assays to characterize the mechanism of action of these compounds, providing valuable information about their interactions with specific molecular targets. These studies have contributed to the development of structure-activity relationships that guide the design of new derivatives with improved biological properties.

Ongoing research continues to explore the potential applications of indolinone derivatives in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The compound this compound represents an important member of this class, contributing to the understanding of how structural modifications influence biological activity and providing opportunities for further medicinal chemistry optimization. The current research trajectory suggests continued interest in this compound and related derivatives as valuable tools for drug discovery and development efforts.

特性

IUPAC Name |

2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-12(2)8-5-7(13)3-4-9(8)14(11(12)17)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXUYAVIPVELKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the Indolinone Core

The foundational step involves synthesizing the 5-bromo-3,3-dimethyl-2-oxoindoline derivative, which serves as the precursor for subsequent acetic acid functionalization.

- Bromination of Indolin-2-one:

- The indolin-2-one core is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in solvents like chloroform or dichloromethane, under controlled conditions to ensure regioselectivity.

- This step yields 5-bromo-3,3-dimethylindolin-2-one, which is characterized by IR, NMR, and mass spectrometry.

Reagents: NBS, indolin-2-one, solvent (e.g., chloroform)

Temperature: Room temperature to 50°C

Time: 2-4 hours

Note: Excess brominating agent is avoided to prevent polybromination.

Introduction of the Acetic Acid Side Chain

The key step involves attaching the acetic acid moiety to the indolinone core, typically via nucleophilic substitution or alkylation strategies.

- Alkylation with Bromoacetic Acid Derivatives:

- The brominated indolinone undergoes nucleophilic substitution with methyl bromoacetate or bromoacetic acid derivatives in the presence of a base such as potassium carbonate (K₂CO₃).

- The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~65°C).

5-bromo-3,3-dimethylindolin-2-one + methyl bromoacetate → methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate

- Hydrolysis to the Acid:

- The methyl ester intermediate is hydrolyzed under basic or acidic conditions to yield the free acetic acid derivative.

- Basic hydrolysis (saponification) with aqueous NaOH or KOH at reflux converts the methyl ester to the free acid.

- Acidification with dilute HCl precipitates the acid form.

Reagents: K₂CO₃, methyl bromoacetate, solvent (DMF)

Temperature: ~65°C

Hydrolysis: NaOH or KOH in water, reflux, then acidification

Purification and Characterization

- The crude product is purified via recrystallization from suitable solvents (e.g., ethanol, methanol, or water).

- Characterization involves IR spectroscopy (notably the broad O–H stretch and C=O stretch), NMR (chemical shifts corresponding to the indolinone and acetic acid groups), and mass spectrometry.

Alternative Synthetic Approaches and Optimization

Direct Oxidation of Precursors:

- If starting from a precursor with a methyl or aldehyde group, oxidation using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can directly convert methyl groups to carboxylic acids.

-

- Industrial scale synthesis may employ continuous flow reactors to optimize reaction conditions, improve yields, and ensure safety.

Data Summary Table

| Step | Reaction | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | NBS | Chloroform | Room temp to 50°C | 2–4h | Regioselective at C-5 |

| 2 | Alkylation | Methyl bromoacetate + K₂CO₃ | DMF | 65°C | 12–24h | Forms methyl ester intermediate |

| 3 | Hydrolysis | NaOH/KOH | Water | Reflux | 4–8h | Converts ester to acid |

Research Findings and Literature Support

- The nucleophilic substitution of indolin-2-one derivatives with bromoacetic acid derivatives is well-documented for synthesizing indolinone-based acetic acids, with reaction conditions optimized for high yield and selectivity.

- Oxidation of methyl groups attached to heterocycles to carboxylic acids is a standard procedure, with KMnO₄ or CrO₃ being effective oxidants.

- The process benefits from purification via recrystallization or chromatography, ensuring high purity for subsequent biological or material science applications.

化学反応の分析

Types of Reactions

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or acetic acid.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce quinones or dihydro derivatives, respectively .

科学的研究の応用

Chemistry

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid serves as a building block for synthesizing more complex indole derivatives. It can undergo various reactions:

- Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to dihydro derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to yield Schiff bases.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antiviral Activity: Preliminary studies suggest efficacy against certain viral infections.

- Anticancer Properties: Investigations into its ability to inhibit cancer cell proliferation are ongoing.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for further therapeutic development .

Medicine

Ongoing research aims to explore the therapeutic applications of this compound in treating diseases like cancer and viral infections. Its unique structure allows for interactions with specific molecular targets, enhancing its potential as a drug candidate .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral activity against influenza viruses. The compound demonstrated promising results in vitro, inhibiting viral replication by targeting specific viral enzymes.

作用機序

The mechanism of action of 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position of the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the indole/indoline ring, halogen type, and additional functional groups (Table 1).

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Steric and Lipophilic Effects: The 3,3-dimethyl group in the target compound increases steric hindrance and lipophilicity compared to non-methylated analogs like , which may influence membrane permeability.

- Functional Group Modifications : Hydroxyl groups (e.g., ) or esterification (e.g., ) alter polarity and bioavailability.

Key Observations :

生物活性

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is an indole derivative with significant potential for various biological activities. This compound features a bromine atom at the 5-position of the indole ring, which influences its reactivity and biological properties. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral, anticancer, and anti-inflammatory research.

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetic acid |

| CAS Number | 1263213-64-4 |

| Molecular Formula | C₁₂H₁₂BrNO₃ |

| Molecular Weight | 298.136 g/mol |

Synthesis

The synthesis of this compound typically involves bromination of 3,3-dimethyl-2-oxoindoline followed by acylation. Common methods include using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or acetic acid.

Antiviral Properties

Research indicates that heterocyclic compounds like this compound exhibit promising antiviral activity. It is suggested that the compound may act as an inhibitor of key viral enzymes, potentially disrupting viral replication processes. For instance, similar compounds have shown effectiveness against various viruses including the canine distemper virus and others .

Anticancer Activity

In vitro studies have demonstrated that derivatives of indole compounds exhibit cytotoxic effects against multiple cancer cell lines. The biological activity of this compound has been explored in relation to its ability to inhibit cancer cell proliferation. Preliminary results suggest micromolar activity against several cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The presence of the bromine atom enhances binding affinity to certain receptors or enzymes, which may lead to its antiviral and anticancer effects.

Study on Antiviral Activity

A study published in MDPI highlighted that certain indole derivatives, including those similar to this compound, demonstrated significant inhibition of viral replication in vitro. The study compared these compounds to established antiviral agents and found comparable efficacy without significant cytotoxicity .

Anticancer Research

Research conducted on related indole derivatives revealed their potential as inhibitors of protein kinases involved in cancer progression. The findings indicated that these compounds could selectively inhibit cancer cell growth across various lines such as A549 (lung cancer), HeLa (cervical cancer), and others .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid, and what reaction conditions are critical for its formation?

- Methodology : The compound can be synthesized via condensation reactions involving bromo-substituted indole precursors. A common approach involves refluxing intermediates (e.g., 5-bromo-3-formylindole derivatives) with acetic acid and sodium acetate under controlled conditions. For example, analogous syntheses of indole-acetic acid derivatives use reflux in acetic acid (3–5 hours) to facilitate cyclization and crystallization . Key variables include stoichiometric ratios (1.0–1.1 equiv of reactants) and purification via recrystallization from DMF/acetic acid mixtures.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally related bromo-indole acetic acid derivatives (e.g., ethyl 5-bromoindole-3-acetate) . Complementary techniques include:

- FT-IR/Raman spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoindolin moiety) .

- NMR spectroscopy : Proton environments (e.g., indole H-3 and methyl groups) are resolved using ¹H/¹³C NMR, with chemical shifts compared to computational predictions .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodology :

- Organic chemistry : Serves as a precursor for synthesizing heterocyclic libraries (e.g., via azlactone formation or cross-coupling reactions) .

- Drug discovery : Evaluated for bioactivity (e.g., enzyme inhibition, receptor binding) using in vitro assays with cell lines or purified proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurity profiles in the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., acetic acid vs. ethanol), and catalyst presence to identify optimal parameters .

- Chromatographic monitoring : Use HPLC to track intermediate formation and side reactions (e.g., bromine displacement or dimerization) .

- Crystallography-driven refinement : Adjust recrystallization solvents (e.g., DMF/water ratios) to improve purity .

Q. How can contradictions in spectroscopic or biological data be resolved?

- Methodology :

- Computational validation : Compare experimental NMR/IR data with density functional theory (DFT) simulations to verify assignments .

- Biological redundancy : Replicate assays (e.g., enzyme inhibition) across multiple models to distinguish artifacts from true activity .

Q. What computational tools predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing bromo group increases electrophilicity at the indole C-3 position .

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize in vitro testing .

Q. What safety protocols are essential for handling this compound given its potential toxicity?

- Methodology :

- Hazard assessment : Review Safety Data Sheets (SDS) for analogous bromo-indole derivatives, which recommend:

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to prevent inhalation/skin contact .

- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。